2,3,4,5,6-Pentafluorobenzyl bromide chemical properties and structure
2,3,4,5,6-Pentafluorobenzyl bromide chemical properties and structure
An In-depth Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Bromide: Properties, Structure, and Applications
Introduction
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), also known as α-bromo-2,3,4,5,6-pentafluorotoluene, is a halogenated aromatic hydrocarbon widely utilized in organic synthesis and analytical chemistry.[1][2] Its chemical structure, featuring a pentafluorinated benzene (B151609) ring attached to a bromomethyl group, confers unique reactivity that makes it an indispensable reagent for researchers, particularly in the fields of drug development and metabolomics.[1] The presence of the electron-withdrawing fluorine atoms significantly enhances the reactivity of the benzylic bromide, making it a powerful electrophile.[1]
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2,3,4,5,6-pentafluorobenzyl bromide. It is intended for researchers, scientists, and drug development professionals who employ this reagent in their work.
Chemical Structure and Identification
2,3,4,5,6-Pentafluorobenzyl bromide is a member of the benzyl (B1604629) bromide class where the five hydrogens on the phenyl ring are substituted by fluorine atoms.[1] This substitution pattern is critical to its function as a derivatizing agent.
Caption: Chemical structure of 2,3,4,5,6-Pentafluorobenzyl bromide.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene[1] |
| Synonyms | α-Bromo-2,3,4,5,6-pentafluorotoluene, (Bromomethyl)pentafluorobenzene, PFB-Br, PFBBr[1][2] |
| CAS Number | 1765-40-8[2] |
| Molecular Formula | C₇H₂BrF₅[2] |
| SMILES String | C(C1=C(C(=C(C(=C1F)F)F)F)F)Br[1] |
| InChI Key | XDEPVFFKOVDUNO-UHFFFAOYSA-N |
| InChI | 1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |
Physicochemical Properties
2,3,4,5,6-Pentafluorobenzyl bromide is typically a colorless to light yellow liquid at room temperature.[3][4] Due to its specific melting range, the product may also exist as a solid, a solidified melt, or a supercooled melt. It is characterized as a combustible liquid and is insoluble in water.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 260.99 g/mol [2] |
| Melting Point | 19-20 °C (lit.) |
| Boiling Point | 174-175 °C (lit.) |
| Density | 1.728 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.471 (lit.) |
| Flash Point | 83 °C (181.4 °F) - closed cup |
| Solubility | Insoluble in water |
Applications in Research and Drug Development
The primary application of 2,3,4,5,6-pentafluorobenzyl bromide is as a versatile derivatization agent, particularly for analyses involving gas chromatography (GC).[1] Its utility stems from the introduction of a polyfluorinated moiety into the analyte molecule. This pentafluorobenzyl group is strongly electrophoric (electron-capturing), which dramatically increases the sensitivity of detection by an electron capture detector (ECD).
Key applications include the derivatization of:
-
Carboxylic Acids: PFBBr is extensively used to convert short-chain fatty acids and other carboxylic acids into their corresponding pentafluorobenzyl esters. This is crucial for their trace analysis in complex biological matrices.[5]
-
Phenols: It reacts with phenols to form pentafluorobenzyl ethers, enabling the sensitive quantification of halogenated phenols in environmental samples like air, water, and sediment.[6][7]
-
Thiols (Mercaptans) and Sulfonamides: This reagent effectively derivatizes thiols and sulfonamides for GC analysis.[3]
-
Inorganic Anions: PFBBr has been successfully used for the derivatization and subsequent GC-MS analysis of inorganic anions such as nitrite (B80452) and nitrate (B79036) in biological samples.[8]
This derivatization strategy is a cornerstone of many validated analytical methods, including EPA Method 8041A for the analysis of phenols.[9][10] The resulting derivatives are not only suitable for GC-ECD but also for analysis by gas chromatography-mass spectrometry (GC-MS), often using negative chemical ionization (NCI) for enhanced sensitivity.[11]
Experimental Protocols
Detailed methodologies are critical for the successful application of PFBBr. Below is a representative protocol for the derivatization of short-chain fatty acids (SCFAs) in biological samples for GC-MS analysis.
Protocol: Extraction and Derivatization of SCFAs
This protocol is adapted from a method for the simultaneous extraction and derivatization of SCFAs (C1 to C7) for detection by negative chemical ionization GC/MS.[12]
Materials:
-
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)[12]
-
N,N-diisopropylethylamine (DIPEA)[12]
-
Methanol
-
Hexane[12]
-
0.9% (w/v) Sodium Chloride solution[12]
-
Internal standards (e.g., 13C-labeled SCFAs)[12]
-
Sample (10-100 mg of tissue or cells)[12]
-
2.0 mL microcentrifuge tubes[12]
Procedure:
-
Sample Homogenization: Place a weighed amount of frozen sample (10-100 mg) into a 2.0 mL microcentrifuge tube containing a 3-mm stainless steel ball bearing.[12] Homogenize using a lab shaker or vortexer, ensuring the sample remains frozen. Centrifuge briefly to collect the material at the bottom of the tube.[12]
-
Reagent Addition: To the homogenized sample, add 400 µL of methanol, 100 µL of internal standard solution, 100 µL of 172 mM PFBBr in methanol, and 10 µL of diisopropylethylamine.[12] The addition of DIPEA raises the pH to approximately 8, facilitating the reaction.[12]
-
Derivatization Reaction: Vortex the mixture for 3 minutes to ensure thorough mixing.[12] Incubate the sealed tubes at 60 °C for 30 minutes in a heating block or oven.[12]
-
Cooling: After incubation, cool the tubes on ice and spin down briefly before opening.[12]
-
Liquid-Liquid Extraction: Add 150 µL of hexane (B92381) and 150 µL of 0.9% (w/v) sodium chloride solution to the tube.[12] Vortex thoroughly and then centrifuge briefly to separate the phases.[12]
-
Sample Collection: Carefully pipette the upper hexane layer, which contains the derivatized SCFAs, into an autosampler vial.[12] Cap the vial and store it in a freezer until analysis by GC-MS.[12]
Note on Reagent Purity: Commercial PFBBr can contain trace amounts of acidic contaminants. To remove these, a solution of PFBBr in hexane can be washed three times with an equal volume of ultrapure water. The upper hexane layer is retained, evaporated under nitrogen, and the resulting purified PFBBr is redissolved in methanol.[12]
Workflow Visualization
The derivatization and analysis process can be visualized as a logical workflow from sample preparation to data acquisition.
Caption: Experimental workflow for analyte derivatization with PFBBr.
References
- 1. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,3,4,5,6-Pentafluorobenzyl bromide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8 [sigmaaldrich.com]
- 5. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. settek.com [settek.com]
- 10. epa.gov [epa.gov]
- 11. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
